molecular formula C16H19N3 B11948777 4'-Ethyl-4-dimethylaminoazobenzene CAS No. 25548-38-3

4'-Ethyl-4-dimethylaminoazobenzene

Cat. No.: B11948777
CAS No.: 25548-38-3
M. Wt: 253.34 g/mol
InChI Key: DGQBCKAZUSBZND-UHFFFAOYSA-N
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Description

4’-Ethyl-4-dimethylaminoazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and photoswitching properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethyl-4-dimethylaminoazobenzene typically involves the diazotization of 4-ethyl aniline followed by coupling with N,N-dimethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful temperature control to ensure the formation of the desired azo compound .

Industrial Production Methods: Industrial production of 4’-Ethyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Ethyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Water radical cations, ambient conditions.

    Reduction: Sodium dithionite, acidic or basic conditions.

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst.

Major Products:

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amines.

    Substitution: Functionalized azobenzene derivatives.

Mechanism of Action

The primary mechanism of action for 4’-Ethyl-4-dimethylaminoazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This process is initiated by the absorption of light, leading to a change in the molecular geometry and electronic distribution. The trans form is more stable, while the cis form is metastable and can revert to the trans form upon thermal relaxation .

Comparison with Similar Compounds

  • 4-Dimethylaminobenzoic acid ethyl ester
  • N,N-Dimethylaniline
  • 4-Nitro-4’-dimethylaminoazobenzene

Comparison: 4’-Ethyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Compared to 4-Dimethylaminobenzoic acid ethyl ester, it has enhanced photoswitching capabilities. Unlike N,N-Dimethylaniline, it exhibits significant color changes upon photoisomerization. Compared to 4-Nitro-4’-dimethylaminoazobenzene, it has a different electronic distribution, affecting its reactivity and applications .

Properties

CAS No.

25548-38-3

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4-[(4-ethylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H19N3/c1-4-13-5-7-14(8-6-13)17-18-15-9-11-16(12-10-15)19(2)3/h5-12H,4H2,1-3H3

InChI Key

DGQBCKAZUSBZND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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